Cas no 56476-33-6 ((2,2-Dimethyl-1,3-dioxan-4-yl)methanol)

(2,2-ジメチル-1,3-ジオキサン-4-イル)メタノールは、環状アセタール構造を有する多機能なアルコール誘導体です。分子内に2つのメチル基と1,3-ジオキサン環を有するため、高い立体障害と優れた化学的安定性を示します。特に、ヒドロキシメチル基(-CH2OH)が4位に位置しているため、他の官能基への変換が容易であり、有機合成中間体として有用です。この化合物は、医薬品中間体や香料合成における重要なビルディングブロックとして活用可能で、選択的反応性と適度な極性を併せ持つ点が特徴です。また、環状構造により揮発性が抑制されているため、取り扱い性にも優れています。

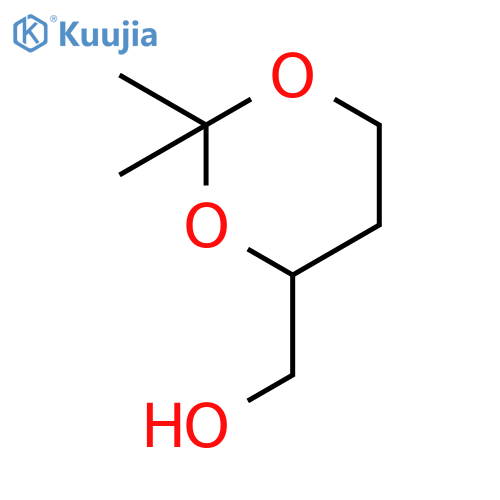

56476-33-6 structure

商品名:(2,2-Dimethyl-1,3-dioxan-4-yl)methanol

(2,2-Dimethyl-1,3-dioxan-4-yl)methanol 化学的及び物理的性質

名前と識別子

-

- (2,2-Dimethyl-1,3-dioxan-4-yl)methanol

- 2,2-dimethyl-1,3-Dioxane-4-methanol

- 56476-33-6

- SCHEMBL3794449

- DTXSID50449107

- SB46143

- FT-0773026

- FT-0771679

- SB84885

- AKOS016014508

- SB46123

-

- MDL: MFCD24502954

- インチ: InChI=1S/C7H14O3/c1-7(2)9-4-3-6(5-8)10-7/h6,8H,3-5H2,1-2H3

- InChIKey: VHFPDSDOOGPPBS-UHFFFAOYSA-N

- ほほえんだ: CC1(C)OCCC(CO)O1

計算された属性

- せいみつぶんしりょう: 146.09432

- どういたいしつりょう: 146.094294304g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 111

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.7Ų

- 疎水性パラメータ計算基準値(XlogP): 0.2

じっけんとくせい

- PSA: 38.69

(2,2-Dimethyl-1,3-dioxan-4-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM181726-1g |

(2,2-dimethyl-1,3-dioxan-4-yl)methanol |

56476-33-6 | 95% | 1g |

$580 | 2021-08-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1738205-1g |

(2,2-Dimethyl-1,3-dioxan-4-yl)methanol |

56476-33-6 | 98% | 1g |

¥4158.00 | 2024-05-08 | |

| Chemenu | CM181726-1g |

(2,2-dimethyl-1,3-dioxan-4-yl)methanol |

56476-33-6 | 95% | 1g |

$*** | 2023-05-30 | |

| Alichem | A449039536-1g |

(2,2-Dimethyl-1,3-dioxan-4-yl)methanol |

56476-33-6 | 95% | 1g |

$530.00 | 2023-09-01 |

(2,2-Dimethyl-1,3-dioxan-4-yl)methanol 関連文献

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

56476-33-6 ((2,2-Dimethyl-1,3-dioxan-4-yl)methanol) 関連製品

- 73346-74-4(2,3-O-Isopropylidene-D-threitol)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量